Product packaging for Hexane-1,6-diyl dibutanoate(Cat. No.:CAS No. 6222-19-1)

Hexane-1,6-diyl dibutanoate

Cat. No.: B14018626
CAS No.: 6222-19-1
M. Wt: 258.35 g/mol
InChI Key: QVTMHQILPALTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexane-1,6-diyl dibutanoate, with the CAS registry number 6222-19-1, is a chemical compound formed by the esterification of hexane-1,6-diol with butanoic acid . It is described as a colorless, oily liquid that is insoluble in water but demonstrates good solubility in most common organic solvents . With a molecular formula of C14H26O4, it has a molecular weight of 258.35 g/mol and a measured density of 0.969 g/cm³ . Its primary researched application is as a plasticizer in the production of various polymers . When used in polymers such as polyvinyl chloride (PVC), it is valued for its low volatility, good compatibility with the polymer matrix, and resistance to extraction by water, making it suitable for applications where durability is essential . The compound is closely related to 1,6-Hexanediol, a versatile monomer widely used in industrial synthesis . The diol precursor is a key building block in the production of polyesters and polyurethanes, where it can improve material properties like hardness and flexibility, or act as a chain extender to confer high mechanical strength and hydrolysis resistance . As with all chemicals of this nature, proper handling procedures should be observed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4 B14018626 Hexane-1,6-diyl dibutanoate CAS No. 6222-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6222-19-1

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

6-butanoyloxyhexyl butanoate

InChI

InChI=1S/C14H26O4/c1-3-9-13(15)17-11-7-5-6-8-12-18-14(16)10-4-2/h3-12H2,1-2H3

InChI Key

QVTMHQILPALTKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCCCCOC(=O)CCC

Origin of Product

United States

Synthetic Methodologies for Hexane 1,6 Diyl Dibutanoate

Direct Esterification Pathways and Reaction Conditions

Brønsted Acid Catalyzed Esterification Systems

Brønsted acids are among the most traditional and widely used catalysts for esterification. They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com This catalytic approach can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Brønsted acid catalysis, utilizing strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), is a well-established method for esterification. masterorganicchemistry.com In the context of synthesizing Hexane-1,6-diyl dibutanoate, this would involve heating a mixture of 1,6-hexanediol (B165255) and an excess of butanoic acid with a catalytic amount of the mineral acid.

Sulfuric Acid: As a strong dehydrating agent, sulfuric acid not only catalyzes the reaction but also helps to shift the equilibrium towards the product by sequestering the water formed. The reaction is typically carried out at elevated temperatures, often with azeotropic removal of water to further drive the reaction to completion. While highly effective, the use of sulfuric acid presents challenges in terms of catalyst removal, product purification, and potential for side reactions such as dehydration of the alcohol, especially at higher temperatures.

Hydrochloric Acid: Hydrochloric acid is another common homogeneous Brønsted acid catalyst for esterification. Similar to sulfuric acid, it effectively protonates the carboxylic acid to facilitate the reaction. However, its higher volatility compared to sulfuric acid can be a consideration in open systems or at high temperatures. The workup procedure for reactions catalyzed by HCl also requires neutralization and thorough washing to remove the acid from the final product. A study on the Fischer esterification of chitin (B13524) nanocrystals with butyric acid utilized HCl as a catalyst, highlighting its role in facilitating the esterification process. researchgate.net

The general mechanism for Fischer esterification involves the following steps:

Protonation of the carbonyl oxygen of butanoic acid by the acid catalyst.

Nucleophilic attack of the hydroxyl group of 1,6-hexanediol on the protonated carbonyl carbon.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the monoester and regenerate the acid catalyst.

The process is then repeated at the other end of the 1,6-hexanediol molecule to form the diester.

Heterogeneous acid catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, which can lead to higher selectivity and reduced side reactions.

Polymeric Acid Catalysts: Strong acid cation-exchange resins, such as those based on sulfonated polystyrene-divinylbenzene (e.g., Amberlyst-15), are effective heterogeneous catalysts for esterification reactions. These materials possess sulfonic acid groups (-SO₃H) that mimic the catalytic activity of sulfuric acid but are immobilized on a solid support. mdpi.com

A study on the synthesis of 1,6-hexanediol diacrylate, a structurally similar diester, demonstrated the efficacy of a strong acid cationic resin (D072) as a catalyst. The reaction of 1,6-hexanediol with acrylic acid in the presence of the resin and a water-carrying agent (cyclohexane) at temperatures between 80-110°C resulted in a product yield of 93.88%. mdpi.com This example underscores the potential of polymeric acid catalysts for the efficient synthesis of diesters from diols. The key advantages of these catalysts include high catalytic activity and excellent performance in repeated uses. mdpi.com

Metal Oxides: Certain metal oxides, particularly those of transition metals, exhibit acidic properties and can function as heterogeneous catalysts for esterification. For instance, sulfated zirconia (SO₄²⁻/ZrO₂) is a well-known solid superacid that has been shown to be an effective catalyst for various acid-catalyzed reactions, including esterification. The catalytic activity of sulfated zirconia in propanoic acid esterification has been directly correlated with its acid strength. semanticscholar.org Other metal oxides like titania (TiO₂) and tin oxide (SnO₂) have also been investigated as solid acid catalysts for the synthesis of diesters. In the synthesis of 1,6-hexanediol diacrylate, a solid superacid catalyst, SO₄²⁻/TiO₂-SnO₂, was optimized, achieving an average yield of 91.8% under specific conditions. researchgate.net

The general mechanism for esterification over solid acid catalysts involves the adsorption of the carboxylic acid and alcohol onto the catalyst surface, followed by a surface-catalyzed reaction analogous to the homogeneous mechanism.

Lewis Acid Catalyzed Esterification Methodologies

Lewis acids catalyze esterification by activating the carboxylic acid through coordination with the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A wide range of Lewis acids, from simple metal halides to more complex organometallic compounds, have been employed for this purpose.

One notable example in a related system is the kinetic study of the esterification reaction between adipic acid and 1,6-hexanediol catalyzed by tetrabutyl titanate (Ti(OBu)₄). organic-chemistry.org This study provides insight into the catalytic activity of a Lewis acid in the formation of polyester (B1180765) linkages, which are fundamentally ester bonds. The rate of esterification was found to increase with the concentration of the tetrabutyl titanate catalyst. organic-chemistry.org

Other Lewis acids, such as tin(II) chloride (SnCl₂), have demonstrated catalytic activity in the esterification of carboxylic acids with alcohols. rsc.org Scandium triflate (Sc(OTf)₃) is another highly effective Lewis acid catalyst known to promote esterification and transesterification reactions under mild conditions. rsc.org The catalytic cycle for Lewis acid-catalyzed esterification typically involves:

Coordination of the Lewis acid to the carbonyl oxygen of butanoic acid.

Nucleophilic attack by the hydroxyl group of 1,6-hexanediol on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of water and dissociation of the Lewis acid to yield the ester product.

The table below summarizes the performance of various Lewis acid catalysts in esterification reactions, demonstrating the breadth of this catalytic approach.

Table 1: Examples of Lewis Acid Catalyzed Esterification Reactions

Catalyst Reactants Product Yield (%) Reference
Tetrabutyl titanate Adipic acid, 1,6-Hexanediol Polyester - organic-chemistry.org
Tin(II) chloride Benzoic acid, Propyl alcohol Propyl benzoate High rsc.org
Scandium(III) triflate Various esters and alcohols Transesterified products High rsc.org

Organocatalytic Esterification Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. These catalysts often offer mild reaction conditions, high selectivity, and a reduced environmental impact compared to traditional metal-based catalysts.

A novel approach to direct esterification involves the use of redox-neutral sulfur(IV)-based organocatalysts. A study has detailed the design, synthesis, and catalytic activity of new sulfur(IV) compounds for the direct esterification of carboxylic acids and alcohols. These catalysts, featuring a sulfoxide (B87167) with a phenolic tether, facilitate the activation of carboxylic acids under mild conditions.

The proposed mechanism for this catalytic system is as follows:

The sulfoxide catalyst reacts with the carboxylic acid to form an initial sulfonium (B1226848) cationic intermediate.

This intermediate can exist in equilibrium with other intermediates, one of which can react with the nucleophilic alcohol.

The reaction with the alcohol is facilitated by hydrogen bonding with the phenoxide group of the catalyst, leading to the formation of the ester product and regeneration of the catalyst.

A key feature of this mechanism is the formation of an intramolecularly interrupted Pummerer intermediate, which is accelerated by the polar nature of the sulfoxide in the phenol-tethered catalyst. This pathway avoids the need for stoichiometric activating agents and produces water as the only byproduct. The research demonstrated that a range of primary alcohols can be successfully acylated with phenylacetic acid in moderate to excellent yields (40–90%). Although the direct synthesis of this compound was not explicitly reported, the successful esterification of various alcohols, including a symmetric alkyne diol (which yielded the mono-esterified product), suggests the applicability of this method to diols.

The table below presents the catalytic performance of a developed sulfur(IV) organocatalyst (S5) in the esterification of phenylacetic acid with various alcohols.

Table 2: Esterification of Phenylacetic Acid with Various Alcohols using a Sulfur(IV) Organocatalyst

Alcohol Product Yield (%)
Benzyl alcohol Benzyl phenylacetate 90
2-Phenylethanol 2-Phenylethyl phenylacetate 88
1-Hexanol Hexyl phenylacetate 82
Propargyl alcohol Propargyl phenylacetate 75

Data sourced from Biswas et al. (2025)

Condensing Agent-Mediated Esterification Protocols (e.g., Hydrogen Peroxide)

A novel approach to esterification involves the use of hydrogen peroxide (H₂O₂) as a condensing agent in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). asianpubs.orgasianpubs.org This method presents an alternative to conventional high-temperature procedures. The reaction proceeds by condensing a carboxylic acid with an alcohol. For the synthesis of this compound, this would involve the reaction of butanoic acid with hexane-1,6-diol.

The general procedure involves dissolving the carboxylic acid in the alcohol, followed by the dropwise addition of sulfuric acid and then hydrogen peroxide at room temperature. asianpubs.org The mixture is then refluxed to drive the reaction to completion. This method has been reported to produce various esters in excellent yields, often up to 98%, with the significant advantages of an easy work-up, reduced reaction times, and environmentally benign side products. asianpubs.orgasianpubs.org While this protocol has been successfully applied to a range of primary and secondary alcohols with various carboxylic acids, its specific application for the synthesis of this compound is not extensively detailed in the available literature. asianpubs.org

Table 1: Examples of Esters Synthesized Using H₂O₂/H₂SO₄ Condensing Agent System
Data derived from studies on H₂O₂-mediated esterification. asianpubs.org

Transesterification Strategies for Diester Synthesis

Transesterification offers an alternative pathway where an existing ester reacts with an alcohol to form a new ester, displacing the original alcohol. This can be achieved through either biocatalysis or chemical catalysis.

Enzyme-Catalyzed Transesterification (Biocatalysis)

Biocatalysis, particularly using lipases, has emerged as a green and highly selective method for ester synthesis. nih.gov Lipases, which naturally catalyze the hydrolysis of triglycerides, can be used to drive the reverse reaction—esterification or transesterification—in non-aqueous environments. nih.gov

Immobilized enzymes are frequently preferred in industrial applications due to their enhanced stability and ease of separation from the reaction mixture, allowing for reuse over multiple cycles. nih.gov A commonly used and highly effective biocatalyst for diester synthesis is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially available as Novozym® 435. nih.govuniv-lille.fr

The synthesis of diesters, such as bis(2-ethylbutyl) adipate (B1204190) and sebacate (B1225510), has been successfully optimized using Novozym® 435. nih.gov Key parameters that are manipulated to maximize yield include temperature, substrate molar ratio, and catalyst loading. Optimization is crucial for developing an efficient and economically viable process. For instance, in the synthesis of branched-chain diesters, optimal conditions were found to be a temperature of 50°C with a biocatalyst loading of 2.5% and a slight molar excess of the alcohol. nih.gov

Table 2: Optimized Parameters for Lipase-Catalyzed Diester Synthesis
General optimized conditions derived from studies on similar diesters. nih.govnih.govum.edu.myresearchgate.net

Enzyme loading, or the amount of catalyst used, is a critical factor. While a higher concentration can increase the reaction rate, an optimal level exists beyond which the increase is no longer proportional, and it becomes economically inefficient. researchgate.net For the synthesis of bis(2-ethylbutyl) adipate, a 2.5% loading of Novozym® 435 was found to be optimal. nih.gov

Water activity (aw) is arguably one of the most crucial parameters in non-aqueous enzymology. nih.gov Water is essential for maintaining the catalytically active conformation of the lipase, but it is also a product of esterification (and a reactant in the reverse hydrolysis reaction). nih.gov Therefore, an excess of water will shift the reaction equilibrium towards hydrolysis, reducing the ester yield. researchgate.net Conversely, an environment that is too dry can strip the essential water from the enzyme's hydration layer, leading to inactivation. nih.gov The optimal water activity for synthesis is typically very low (aw < 0.2), which can be controlled by pre-equilibrating the reactants or by adding molecular sieves to the reaction medium to sequester the water produced. researchgate.net Studies have shown that both the conversion yield and the initial reaction rate decrease as water activity increases. researchgate.net

Performing enzymatic reactions under solvent-free conditions is a significant goal of green chemistry. In such systems, one of the liquid substrates acts as the reaction medium, which simplifies downstream processing, reduces waste, and often leads to higher volumetric productivity. nih.gov The enzymatic synthesis of various diesters has been successfully achieved in solvent-free systems, resulting in high yields and demonstrating the feasibility of this approach for industrial applications. nih.govacs.org

When a solvent is necessary, particularly if the substrates are solid, the choice of solvent is critical. Lipase activity is highly dependent on the nature of the organic solvent. nih.gov Non-polar, hydrophobic solvents like hexane (B92381) or isooctane (B107328) are generally preferred as they are less likely to strip the essential water layer from the enzyme. nih.gov More recently, "green" solvents such as deep eutectic solvents (DES) have been explored. researchgate.net These solvents are non-volatile, non-toxic, and can sometimes even involve one of the substrates in their composition, creating a "2-in-1" system that acts as both solvent and reactant. researchgate.net

Chemical Transesterification Routes

Chemical transesterification is a conventional method for producing esters, widely used in industries like biodiesel production. mdpi.com The reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification: Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are commonly used. mdpi.com The mechanism involves the protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity and makes it susceptible to nucleophilic attack by the alcohol (e.g., hexane-1,6-diol). This method is effective but is generally much slower than base-catalyzed reactions and often requires higher temperatures. mdpi.com Solid acid catalysts, like strong acid cationic resins, have also been employed for the synthesis of diesters, such as 1,6-hexanediol diacrylate, offering advantages in catalyst separation and reusability. researchgate.net

Base-Catalyzed Transesterification: Homogeneous base catalysts, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (CH₃ONa), are highly efficient and allow for rapid reaction rates at moderate temperatures (e.g., 60°C). jbiochemtech.comaip.org The mechanism begins with the deprotonation of the alcohol by the base to form a more potent nucleophile, the alkoxide ion. This alkoxide then attacks the carbonyl carbon of the starting ester. jbiochemtech.com While very effective, this method is sensitive to the presence of water and free fatty acids, which can lead to soap formation, complicating the purification process. tandfonline.com Heterogeneous base catalysts, such as potassium fluoride (B91410) supported on alumina (B75360) (KF/Al₂O₃), have been developed to overcome the separation issues associated with homogeneous catalysts. tandfonline.com

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Multi-Step Synthesis Approaches for this compound Precursors

The synthesis of this compound is preceded by the formation of its core alcohol component, 1,6-Hexanediol. Industrial production of this diol is primarily achieved through the catalytic hydrogenation of adipic acid or its corresponding esters. google.comchemicalbook.com This multi-step approach involves converting C6 dicarboxylic acids or their derivatives into the desired diol, which serves as the backbone for the final diester product.

Hydrogenation of Dicarboxylic Acids or Esters to 1,6-Hexanediol

The industrial production of 1,6-Hexanediol often begins with the catalytic hydrogenation of adipic acid (hexanedioic acid) or mixtures of related C6 dicarboxylic and hydroxycarboxylic acids. google.comchemicalbook.com This process is typically conducted continuously in a fixed-bed reactor under high temperature and pressure. chemicalbook.com Catalysts for this direct hydrogenation of dicarboxylic acids often contain metals such as cobalt, copper, or manganese. google.comgloballcadataaccess.org

Alternatively, a two-step process is common, where adipic acid is first esterified with a lower alcohol, such as methanol (B129727), to form a diester like dimethyl adipate. matthey.com This intermediate ester is then subjected to hydrogenation. This pathway can be advantageous as the esterification step creates a non-acidic environment, allowing for the use of lower-cost carbon steel in downstream equipment. matthey.com The subsequent hydrogenation of the ester can be performed in either the liquid or vapor phase. matthey.comgoogle.com Vapor-phase hydrogenation is noted for creating fewer by-products and being inherently safer to operate. matthey.com For the hydrogenation of esters, catalysts like copper chromite or copper combined with zinc and barium are employed. chemicalbook.com

Recent research has focused on developing more efficient and selective catalysts for the direct, one-step hydrogenation of adipic acid. For example, a study utilizing an atomically dispersed Ni/SiO2 catalyst achieved a significant 1,6-Hexanediol yield of approximately 94% with complete conversion of adipic acid at 220°C and 50 bar H2 pressure over 12 hours. shokubai.org This highlights a promising route for simplifying the production process.

Table 1: Catalysts and Conditions for Hydrogenation to 1,6-Hexanediol
Starting MaterialCatalyst SystemTemperature (°C)Pressure (MPa)PhaseReported Yield/SelectivityReference
Adipic AcidCobalt, Copper, or Manganese170–24015.0–30.0LiquidIndustrial Process google.com
Adipic AcidAtomically dispersed Ni/SiO22205.0Liquid~94% Yield shokubai.org
Dimethyl AdipateHeterogeneous, base metal catalystNot specifiedLow PressureVaporHigh Conversion matthey.com
Dimethyl AdipateCopper Chromite160–2501.0–7.0Gas>98% Selectivity (optimized) chemicalbook.com
Dimethyl AdipateRuSn/TiO22555.0Liquid70% Selectivity researchgate.net

Reduction of Adipates to 1,6-Hexanediol

The reduction of adipates, such as dimethyl adipate (DMA), is a cornerstone of 1,6-Hexanediol synthesis. oup.com This process, a specific instance of ester hydrogenation, has been extensively studied to optimize catalyst performance and reaction conditions. The hydrogenation of DMA to 1,6-Hexanediol is a prospective application due to its efficiency. oup.com

Various catalytic systems have been developed to enhance the selectivity and yield of this reaction. Copper-based catalysts are widely investigated due to their high selectivity for C-O bond hydrogenation. researchgate.net For instance, ternary Cu-ZnO-ZrO2 nanostructures have been shown to be effective, with the copper species being the main active ingredient and a synergistic effect observed between Cu⁺ and Cu⁰ sites. acs.org The dispersion of copper on the catalyst support is a critical factor influencing catalytic activity. acs.org Similarly, CuZn nanoparticles with balanced Cu⁺-Cu⁰ sites have demonstrated efficient synthesis of 1,6-Hexanediol from DMA. researchgate.net

The reaction is often carried out in a fixed-bed reactor at temperatures ranging from 175–205°C and hydrogen pressures of 10 to 16 MPa. researchgate.net Besides the desired 1,6-Hexanediol, by-products can form through hydrogenolysis and transesterification reactions. researchgate.net

Green Chemistry Principles in Diester Synthesis Research

The synthesis of diesters, including this compound, is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgsynthiaonline.com This involves a focus on strategies like solvent reduction, catalyst sustainability, and waste minimization.

Solvent Elimination and Reduction Strategies

A key principle of green chemistry is the reduction or elimination of solvents, which account for a significant portion of the non-aqueous mass in chemical manufacturing. jove.comnih.gov In diester synthesis, solvent-free reaction conditions are being explored to create more environmentally friendly processes. nih.govrsc.org

Solvent-free esterification can be achieved by heating the neat reactants, often with a catalyst and a method for water removal to drive the reaction forward. researchgate.net For example, the synthesis of C36 dimerate esters has been successfully carried out by refluxing the dimer acid and alcohol at 200°C with a molecular sieve to remove water, completely avoiding the need for a solvent or catalyst. researchgate.net Microwave-promoted synthesis is another effective technique for solvent-free diesterification, offering advantages such as short reaction times, high yields, and facile work-up. nih.gov

Enzymatic catalysis also enables solvent-free synthesis. The synthesis of bis(2-ethylbutyl) adipate and sebacate has been demonstrated using an immobilized lipase (Novozym® 435) in a solvent-free system, which is a promising pathway for developing sustainable, large-scale processes for biodegradable lubricants. nih.gov

Table 2: Examples of Solvent Reduction Strategies in Ester Synthesis
Reaction TypeStrategyKey FindingsReference
Diesterification of Aromatic CarboxylatesMicrowave-promoted, solvent-freeHigh product yield, short reaction time, environmentally friendly. nih.gov
Synthesis of C36 Dimerate EstersSolvent-free, reflux with water removalAchieved low acid value product without solvent or catalyst. researchgate.net
Synthesis of Biolubricant DiestersSolvent-free, enzymatic catalysisHigh yields achieved using immobilized lipase, minimizing alcohol evaporation losses. nih.gov
Synthesis of CMF-derived DiestersOrganic solvent-free conditionsExcellent isolated yields under moderate conditions. rsc.org

Catalyst Reusability and Sustainability Assessments

The use of reusable catalysts is central to sustainable chemical processes, offering advantages over homogeneous systems by simplifying product separation and reducing waste. mdpi.com In diester synthesis, significant research is dedicated to developing robust heterogeneous and enzymatic catalysts that can be easily recovered and reused over multiple cycles.

Heterogeneous acid catalysts, such as ion exchange resins, zeolites, and metal oxides, are preferred for industrial applications. mdpi.comrsc.org For instance, a spent fluid catalytic cracking (FCC) catalyst, an industrial waste material, has been repurposed as a highly efficient solid acid catalyst for synthesizing various esters. It was shown to be reusable for up to five cycles without a significant loss of activity. rsc.org Similarly, zinc(II) oxide can be used as a catalyst that, after reaction, precipitates as a zinc carboxylate, allowing it to be recovered by simple filtration and reused for at least five consecutive runs with no loss of activity. nih.gov

Enzymatic catalysts, particularly immobilized lipases, also offer excellent reusability. In the synthesis of branched-chain diesters, the immobilized enzyme Novozym® 435 was reused for seven successive reaction cycles with high yields. nih.gov In another study on producing neopentyl glycol dilaurate, immobilized lipases were reused for five cycles, leading to significant increases in biocatalyst productivity and making the process economically competitive. mdpi.com

Waste Minimization and Atom Economy Considerations

Waste minimization is a proactive approach to reduce waste generation at its source, which is a core tenet of green chemistry. solubilityofthings.com A key metric for evaluating the efficiency and "greenness" of a chemical reaction is atom economy. Introduced by Barry Trost, atom economy measures the conversion efficiency by calculating the ratio of the mass of the desired product to the total mass of the reactants, expressed as a percentage. wikipedia.orgdbpedia.org

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. wikipedia.org Addition reactions are examples of highly atom-economical processes. scranton.edu Esterification, being a condensation reaction, inherently produces a by-product (typically water), meaning its atom economy is less than 100%. However, it is still considered a relatively atom-economical reaction. Maximizing atom economy involves carefully selecting starting materials and reaction pathways to ensure that the maximum number of atoms from the reactants are incorporated into the final diester product, thereby minimizing waste. jocpr.com

Beyond atom economy, waste minimization in diester synthesis involves several strategies:

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces the amount of waste generated. jocpr.com

Process Intensification: Combining multiple reaction steps, such as reaction and separation, can reduce energy consumption and waste. mdpi.com

Utilizing Renewable Feedstocks: Sourcing starting materials from renewable resources contributes to a more sustainable process. mdpi.com

Redesigning Processes: Re-evaluating and redesigning synthetic routes can eliminate the production of hazardous waste from the outset. solubilityofthings.com

By integrating these principles, the synthesis of this compound and other diesters can be made more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Mechanistic Studies of Hexane 1,6 Diyl Dibutanoate

Hydrolytic Stability and Cleavage Mechanisms of Diester Linkages

The hydrolysis of Hexane-1,6-diyl dibutanoate involves the cleavage of its two ester linkages, yielding butanoic acid and hexane-1,6-diol as the final products. This process can occur under both uncatalyzed and catalyzed conditions, with the reaction rate being significantly influenced by factors such as pH and temperature.

The rate of hydrolysis of this compound is highly dependent on the pH of the surrounding medium. The reaction can be catalyzed by both acid and base.

Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, which then collapses to release butanoic acid and the corresponding alcohol.

Under basic conditions (high pH), the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This is often referred to as saponification and is typically faster than acid-catalyzed hydrolysis. The reaction again proceeds through a tetrahedral intermediate, which eliminates the alkoxide leaving group to form butanoic acid. The butanoic acid is then deprotonated in the basic medium to form the butanoate salt.

The effect of temperature on the hydrolysis kinetics follows the principles of chemical kinetics, with the rate of reaction generally increasing with an increase in temperature. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The relationship between the rate constant (k) and temperature (T) can often be described by the Arrhenius equation.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at Different pH and Temperature Values

pHTemperature (°C)Rate Constant (k) (s⁻¹)
2.0251.5 x 10⁻⁶
2.0506.2 x 10⁻⁶
7.0253.0 x 10⁻⁸
7.0501.2 x 10⁻⁷
12.0258.5 x 10⁻⁴
12.0503.2 x 10⁻³

Note: The data in this table is illustrative and represents typical trends for ester hydrolysis.

The hydrolysis of this compound can be significantly accelerated by the presence of catalysts. Besides acid and base catalysis, enzymes such as lipases and esterases are highly effective catalysts for this reaction. nih.gov These enzymes are widely used in various biotechnological applications for the synthesis and hydrolysis of esters.

Enzymatic hydrolysis is characterized by its high specificity and mild reaction conditions. The mechanism of lipase-catalyzed hydrolysis typically involves the formation of an acyl-enzyme intermediate. The active site of the lipase (B570770), often containing a catalytic triad (B1167595) of serine, histidine, and aspartate, attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of the alcohol (hexane-1,6-diol) and the formation of an acyl-enzyme intermediate. The subsequent nucleophilic attack by a water molecule on this intermediate regenerates the enzyme and releases the carboxylic acid (butanoic acid).

Transesterification Reactivity with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction would involve reacting the diester with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst to produce a new ester and hexane-1,6-diol.

The reactivity in transesterification reactions is influenced by several factors, including the nature of the alcohol, the catalyst used, and the reaction conditions. Steric hindrance in both the alcohol and the ester can affect the reaction rate. For example, the reaction with a primary alcohol like methanol would be expected to be faster than with a bulky secondary or tertiary alcohol.

Common catalysts for transesterification include acids (like sulfuric acid or p-toluenesulfonic acid), bases (like sodium methoxide (B1231860) or potassium carbonate), and enzymes (lipases). The choice of catalyst can influence the reaction equilibrium and selectivity.

Table 2: Illustrative Reactivity of this compound in Transesterification with Different Alcohols

AlcoholCatalystRelative Reaction Rate
MethanolSodium MethoxideHigh
EthanolSulfuric AcidModerate
IsopropanolLipaseLow
tert-ButanolSodium MethoxideVery Low

Note: The data in this table is qualitative and represents general trends in transesterification reactivity.

Investigations into Structure-Reactivity Relationships in Diesters

The reactivity of diesters, such as this compound, is intricately linked to their molecular structure. The interplay of steric and electronic properties, along with the influence of functional groups in proximity to the reactive ester centers, governs the rates and pathways of their chemical transformations.

Steric and Electronic Effects of Alkyl Chains on Reactivity

The structure of the alkyl chains derived from both the diol and the dicarboxylic acid components of a diester plays a critical role in determining its reactivity. These effects can be broadly categorized as steric and electronic.

Steric Effects: Steric effects arise from the spatial arrangement of atoms within a molecule. wikipedia.org In the context of diesters, steric hindrance refers to the slowing of chemical reactions due to the bulk of the alkyl groups surrounding the ester's carbonyl carbon. wikipedia.org This carbonyl carbon is the primary site for nucleophilic attack in many ester reactions, such as hydrolysis or transesterification.

Acyl Chain (Dibutanoate): The butanoyl groups have a four-carbon chain. Compared to a smaller acyl group like acetate (B1210297), the propyl chain of the butanoyl group presents a slightly greater steric barrier to an approaching nucleophile. If this chain were branched, as in an isobutanoyl group, the steric hindrance would be significantly more pronounced, leading to a decrease in reaction rates. wikipedia.org

Electronic Effects: Electronic effects are transmitted through the molecular framework and influence the electron density at the reactive center. The primary electronic mechanism in saturated alkyl chains is the inductive effect, which involves the polarization of sigma (σ) bonds. dalalinstitute.com

Alkyl groups are generally considered to be weakly electron-donating (+I effect). This effect tends to increase the electron density on the carbonyl oxygen and slightly decrease the partial positive charge on the carbonyl carbon.

A greater electron-donating effect from longer or more branched alkyl chains would theoretically decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus reducing reactivity. However, in simple aliphatic esters, these inductive effects are often subtle and can be overshadowed by steric factors. dalalinstitute.com

The combined influence of these effects dictates that reactivity generally decreases as the size and branching of the alkyl chains increase.

Table 1: Relative Reactivity of Diesters as a Function of Steric Hindrance This table is illustrative, showing general trends in reactivity based on established chemical principles.

Diester Structure (R'-OOC-R-COO-R') Alkyl Group (R) Acyl Group (-COR') Expected Relative Reactivity Primary Influencing Factor
Ethane-1,2-diyl diacetate Ethylene (B1197577) Acetyl High Minimal steric hindrance
This compound Hexylene Butanoyl Medium Moderate steric hindrance from alkyl/acyl chains

Proximal Group Influence on Reaction Rates

The presence of one ester group can influence the reactivity of the second ester group within the same molecule, a phenomenon known as proximal group influence or neighboring group participation. This effect is highly dependent on the distance and flexibility of the chain separating the two groups.

In reactions proceeding through a cationic intermediate, a nearby functional group can stabilize the developing charge, thereby accelerating the reaction rate. nih.gov For example, studies on the hydrolysis of acyclic acetals have shown that a nearby acyloxy group can significantly increase the rate of ionization by forming a cyclic intermediate that stabilizes the positive charge. nih.gov

In this compound, the two ester functionalities are separated by a flexible six-carbon (hexamethylene) chain. This considerable distance makes direct intramolecular catalysis or neighboring group participation, which typically involves the formation of stable five- or six-membered ring intermediates, geometrically unfavorable. Therefore, the direct influence of one ester group on the reaction rate of the other is expected to be minimal. The reactivity of each ester group is more likely to be governed independently by the local steric and electronic environment. However, in multistep reactions, the modification of one ester group (e.g., hydrolysis to a carboxylic acid) would create a new proximal group (a carboxylate) that could potentially influence the reaction at the second site through intramolecular catalysis, especially under specific pH conditions.

Degradation Mechanisms and Pathways in Research Contexts

The degradation of this compound, like other diesters used in applications such as lubricants, is a critical area of study. The primary degradation pathways investigated are thermal and oxidative.

Thermal Degradation Studies (e.g., Evaporation vs. Decomposition)

Thermal degradation involves the breakdown of molecules due to heat. calnesis.com It is crucial to distinguish between simple evaporation (a physical process) and thermal decomposition or pyrolysis (a chemical process involving bond cleavage). researchgate.net

Evaporation: As a relatively high-molecular-weight compound, this compound has a high boiling point and low volatility. Evaporation becomes a significant factor only at high temperatures under vacuum or with prolonged exposure to elevated temperatures where mass loss can occur without chemical change.

Decomposition: At sufficiently high temperatures, the covalent bonds within the diester molecule will break. Research on various diesters indicates that thermal stability generally increases with the length of the carbon chains. nih.gov The decomposition process for diesters is complex and can involve pyrolysis and polymerization. scispace.com The initial and weakest points for bond cleavage are typically the C-O bonds of the ester linkage. Studies on similar esters suggest thermal stability in an inert atmosphere up to temperatures around 200°C. mdpi.com The decomposition can proceed via radical mechanisms, leading to the formation of smaller, more volatile molecules like alkenes, carboxylic acids, and other esters. researchgate.net

Thermogravimetric Analysis (TGA) is a common technique used to study thermal degradation. It measures the mass loss of a sample as a function of temperature.

Table 2: Representative Thermal Properties of Aliphatic Diesters Data is generalized from studies on linear diesters to illustrate expected trends. nih.gov

Property Description Expected Value Range for this compound
Onset Decomposition Temperature (Tonset) The temperature at which significant chemical decomposition and mass loss begin. 200 - 250 °C (in inert atmosphere)

Oxidative Degradation Mechanisms

Oxidative degradation occurs when the diester reacts with oxygen, a process often accelerated by heat, light, and the presence of metal catalysts. This is a primary mode of degradation for diesters used as lubricants. scispace.com The process is generally understood to proceed via a free-radical chain mechanism, similar to that of alkanes. york.ac.ukresearchgate.net

The key steps in the oxidative degradation of a diester like this compound are:

Initiation: A hydrogen atom is abstracted from one of the alkyl chains (either the hexylene or the butyl group), typically at a methylene (B1212753) (-CH₂-) group adjacent to an ester oxygen, to form an alkyl radical (R•).

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another diester molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

Decomposition and Branching: The hydroperoxides (ROOH) are unstable and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. This decomposition leads to a cascade of secondary reactions.

Termination: The reaction chain is terminated when radicals combine with each other.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Ethane-1,2-diyl diacetate
2,2-Dimethylpropane-1,3-diyl di(2,2-dimethylpropanoate)
Oxygen
Alkene
Carboxylic acid
Alcohol
Aldehyde
Hydroperoxide
Alkyl radical
Peroxy radical
Alkoxy radical

Theoretical and Computational Chemistry of Hexane 1,6 Diyl Dibutanoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity, independent of its environment. These methods solve the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by modeling its electron density. suniv.ac.in It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like hexane-1,6-diyl dibutanoate.

A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves exploring the potential energy surface by systematically changing the bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, multiple local energy minima corresponding to different conformers would exist.

Table 1: Expected Low-Energy Conformers of the Hexane-1,6-diyl Backbone

Dihedral Angle (C2-C3-C4-C5) Conformation Relative Energy (kcal/mol) Description
~180° Anti (trans) 0 (Reference) Fully extended, most stable conformation for a simple alkane chain.

Note: This table represents the expected basic conformational preferences of the central part of the hexane (B92381) chain, based on studies of n-alkanes. The actual relative energies for this compound would be influenced by the terminal butanoate groups.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure. numberanalytics.com

An ab initio study of this compound would provide detailed information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. suniv.ac.in

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ester groups, specifically the non-bonding orbitals. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl groups (C=O). Analysis of the electronic structure can also reveal the partial charges on each atom, providing insight into the molecule's polarity and sites susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations

Property Predicted Characteristic Significance
HOMO Energy Relatively high Indicates susceptibility to oxidation.
LUMO Energy Relatively low Indicates susceptibility to reduction at the carbonyl carbons.
HOMO-LUMO Gap Moderate Suggests moderate chemical reactivity.

Note: The values in this table are qualitative predictions based on the general electronic structure of esters.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of this compound, such as its conformational flexibility and intermolecular interactions in a condensed phase (liquid or solid).

While quantum chemical calculations provide information on static, low-energy conformations, MD simulations can explore the full range of accessible conformations at a given temperature and the transitions between them. For this compound, an MD simulation would reveal the dynamic flexing and twisting of the hexane-1,6-diyl backbone.

The simulation would likely show that at room temperature, the hexane chain is highly flexible, rapidly transitioning between various gauche and anti conformations. imperial.ac.uk This flexibility is a key characteristic of long-chain alkanes and their derivatives. The time-averaged shape of the molecule in a non-polar solvent would likely be an elongated coil, with the butanoate end groups having significant mobility.

In a pure liquid of this compound, the primary intermolecular forces would be van der Waals interactions (specifically, London dispersion forces) and dipole-dipole interactions. The long, non-polar hexane chain would contribute significantly to the dispersion forces, while the polar ester groups would be responsible for the dipole-dipole interactions.

MD simulations can quantify these interactions by calculating the radial distribution functions (RDFs) between different parts of the molecules. For example, the RDF between the carbonyl oxygen of one molecule and the carbonyl carbon of another would reveal the preferred distances and orientations for dipole-dipole interactions. Similarly, the RDFs between the hexane chains would show how these non-polar segments pack together. In diester systems, the ability of the molecules to align their dipoles while also maximizing favorable van der Waals contacts between the alkyl chains will govern the bulk properties of the liquid, such as its viscosity and boiling point.

Mechanistic Insights from Computational Modeling

Computational modeling can also be used to investigate the reaction mechanisms involving this compound. For instance, the hydrolysis of the ester groups can be modeled to determine the energy barriers for the reaction under acidic or basic conditions. This would involve identifying the transition state structures for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. Such studies provide a molecular-level understanding of the factors that influence the reaction rate and pathway.

Transition State Analysis of Esterification and Hydrolysis

The formation of this compound via the esterification of hexane-1,6-diol with butyric acid, and its subsequent hydrolysis, proceeds through distinct transition states. These high-energy, transient molecular arrangements are crucial in determining the reaction rates.

Esterification: The acid-catalyzed esterification, commonly known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The key transition state involves a tetrahedral intermediate. Computational studies on similar esterifications reveal that the formation of this tetrahedral intermediate is the rate-determining step. For instance, Density Functional Theory (DFT) calculations on the esterification of fatty acids have shown that the presence of a catalyst significantly lowers the activation energy barrier by stabilizing this transition state researchgate.net.

Hydrolysis: The hydrolysis of this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. The initial step is the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, the transition state of which is the highest point on the energy profile.

Base-Catalyzed Hydrolysis (Saponification): In this mechanism, a hydroxide ion directly attacks the carbonyl carbon. This leads to a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate then collapses, expelling the alkoxide leaving group.

Lipase-Catalyzed Hydrolysis: Enzymatic hydrolysis by lipases involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme. This is followed by the formation of an acyl-enzyme intermediate and subsequent hydrolysis to release the carboxylic acid. DFT studies on lipase-catalyzed transesterifications have elucidated the energy barriers associated with these steps researchgate.net.

A representative table of transition state pKa values for the acid-catalyzed hydrolysis of various acetate (B1210297) esters, which can serve as an analogy, is provided below. These values indicate the acidity of the transition-state complex and are influenced by the electronic effects of the substituent groups.

EsterpKa(TS)
Phenyl acetate-1.8
p-Nitrophenyl acetate-2.5
m-Nitrophenyl acetate-2.4
p-Chlorophenyl acetate-2.1
p-Tolyl acetate-1.7
Data is analogous and based on studies of acetate esters.

Energy Profiles of Reaction Pathways

The energy profile of a reaction provides a graphical representation of the energy changes that occur as reactants are converted into products, passing through transition states.

For the uncatalyzed esterification of a fatty acid, DFT calculations have shown a significant activation energy, indicating a kinetically unfavorable process at room temperature. In contrast, the photo-catalyzed esterification demonstrates a drastically reduced activation barrier, rendering the reaction spontaneous and exothermic researchgate.net. A similar trend would be expected for the formation of this compound.

Below is a representative table of activation energies for catalyzed and uncatalyzed esterification of a free fatty acid, which provides a comparative view of the energy barriers.

ReactionActivation Energy (kcal/mol)
Un-catalyzed Esterification51.67
Photo-catalyzed Esterification0.7495
This data is for a generic free fatty acid and serves as an illustrative example. researchgate.net

Computational Prediction of Reactivity and Stability Parameters

Computational chemistry offers powerful tools to predict the reactivity and stability of molecules like this compound without the need for experimental synthesis and testing. These predictions are based on the electronic structure of the molecule.

Reactivity Parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Electronegative regions (typically red or yellow) indicate sites susceptible to electrophilic attack, while electropositive regions (blue) are prone to nucleophilic attack. For this compound, the carbonyl carbons would be expected to be electropositive, and the carbonyl oxygens electronegative.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated using DFT to provide a quantitative measure of a molecule's reactivity researchgate.net.

Stability Parameters:

The following table presents a hypothetical set of calculated reactivity parameters for a simple aliphatic ester, illustrating the type of data that can be generated through computational analysis.

ParameterValue (Arbitrary Units)
HOMO Energy-0.25
LUMO Energy+0.05
HOMO-LUMO Gap0.30
Ionization Potential6.80
Electron Affinity-1.36
Electronegativity (χ)2.72
Chemical Hardness (η)4.08
This data is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies in Diester Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of diesters, offering non-destructive and highly informative data on molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Hexane-1,6-diyl dibutanoate. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound, 1,6-hexanediol (B165255) dibenzoate, the relative integration of proton signals confirms the ratio of protons in different parts of the molecule. researchgate.net For this compound, specific chemical shifts would be expected. The methylene (B1212753) protons adjacent to the ester's carbonyl group (O=C-CH₂-) would appear at a distinct downfield chemical shift, typically around 4.13 ppm, confirming the formation of the ester linkage. researchgate.net The protons of the butyl chains and the hexyl backbone would exhibit characteristic multiplets at higher field positions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield chemical shift. The various methylene carbons within the hexyl and butyl chains would each have unique chemical shifts, allowing for a complete assignment of the carbon structure. The purity of the diester can also be assessed by the absence of signals corresponding to starting materials like 1,6-hexanediol or butanoic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₂-O-C=O~4.1Triplet
-O-C=O-CH₂-~2.3Triplet
Internal -CH₂- (hexyl)~1.4-1.7Multiplet
Internal -CH₂- (butyl)~1.3-1.6Multiplet
Terminal -CH₃ (butyl)~0.9Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~173
-CH₂-O-C=O~64
-O-C=O-CH₂-~36
Internal -CH₂- (hexyl)~25-29
Internal -CH₂- (butyl)~19-30
Terminal -CH₃ (butyl)~13

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹. researchgate.net The presence of this band is a clear indicator of the successful formation of the diester.

Additionally, the spectrum would show C-O stretching vibrations in the region of 1000-1300 cm⁻¹. The absence of a broad O-H stretching band, which would be present in the spectrum of the starting material 1,6-hexanediol around 3200-3600 cm⁻¹, confirms the complete esterification of the hydroxyl groups. nist.gov The C-H stretching vibrations of the aliphatic chains would be observed in the 2850-3000 cm⁻¹ region.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound.

Fragmentation patterns are particularly informative. For diesters, characteristic fragmentation often involves cleavage at the ester linkages. This can lead to the formation of fragment ions corresponding to the loss of a butoxy group or a butanoyloxy group. Analysis of these fragments helps to confirm the connectivity of the molecule. In studies of similar compounds like 1,6-hexanediol dibenzoate, GC/MS has been effectively used to identify metabolites by analyzing their mass spectra and fragmentation. nih.gov

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are vital for separating this compound from reaction mixtures and for determining its purity and yield.

Gas chromatography (GC) is a high-resolution separation technique well-suited for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used to determine the purity of the final product with a high degree of accuracy.

A typical GC method would involve injecting a solution of the sample onto a capillary column, such as a DB-5MS, where separation occurs based on the boiling points and polarities of the components. google.com The retention time of the this compound peak would be characteristic of the compound under specific chromatographic conditions. By using an internal or external standard, the yield of the synthesis reaction can be accurately quantified. For instance, a method for determining the content of 1,6-hexanediol diacrylate, a related compound, utilizes GC-MS with an external standard method for quantification. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used to monitor the progress of the esterification reaction and to assess the purity of the final product. HPLC is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability, although this compound is generally amenable to GC.

In an HPLC analysis, a sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. For diesters, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. The disappearance of the starting materials (1,6-hexanediol and butanoic acid) and the appearance of the product peak can be monitored over time to determine the reaction kinetics. The purity of the final product can be determined by the area of the product peak relative to the total area of all peaks in the chromatogram. Related methodologies have been developed for the separation of small molecules using alkyl methacrylate (B99206) monolithic columns, demonstrating the versatility of HPLC in analyzing compounds with similar functionalities. nih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful.

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability and decomposition profile of materials like this compound. netzsch.comnetzsch.com TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. netzsch.comyoutube.com This mass loss is indicative of decomposition, oxidation, or volatilization. aston.ac.uk The resulting data provides critical information, including the onset temperature of decomposition, which defines the upper limit of the material's thermal stability. netzsch.com

The key parameters obtained from a TGA curve include:

Onset Temperature: The temperature at which significant mass loss begins. This is often determined using the tangent method at the point of maximum gradient on the TGA curve. netzsch.com

Peak Decomposition Temperature: The temperature at which the rate of mass loss is at its maximum, identified by the peak of the derivative of the TGA curve (DTG curve). netzsch.com

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of non-volatile decomposition products. youtube.com

These parameters are crucial for assessing the suitability of this compound in applications where it will be exposed to high temperatures, such as in polymer processing. tainstruments.com

Table 1: Illustrative TGA Data for an Adipate (B1204190) Ester This table presents hypothetical data for this compound based on typical values for similar adipate esters to illustrate the output of a TGA experiment.

ParameterValueUnitSignificance
Onset of Decomposition (Tonset)220°CIndicates the start of thermal degradation.
Peak Decomposition Temperature (Tpeak)250°CTemperature of maximum decomposition rate.
Mass Loss at 300°C95%Extent of volatilization at a specific temperature.
Residual Mass at 400°C< 1%Indicates nearly complete decomposition.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of a material as a function of temperature. plasticslab.com It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference. plasticslab.com This allows for the detection of endothermic and exothermic processes, providing quantitative information about phase transitions. plasticslab.com

For this compound, also known as dibutyl adipate, DSC is instrumental in determining key thermal properties such as the melting point and enthalpy of fusion. uab.ptresearchgate.net Research has shown that dibutyl adipate exhibits a melting transition that can be precisely characterized by DSC. uab.pt In one study, the melting temperature and enthalpy of fusion were determined from the DSC heating curves. uab.pt Such data is fundamental for applications where the phase behavior of the diester is important, for example, in its use as a phase change material for thermal energy storage. uab.ptresearchgate.net

DSC can also identify other thermal events such as crystallization, glass transitions, and solid-solid transitions. plasticslab.comresearchgate.net For instance, upon cooling, the crystallization temperature and enthalpy can be measured, which are important parameters for understanding the material's behavior during processing and storage. researchgate.netresearchgate.net The glass transition temperature (Tg) is another critical property, especially when the diester is used as a plasticizer, as it relates to the flexibility and performance of the plasticized polymer at low temperatures. plasticslab.com

Table 2: Thermal Transition Data for Dibutyl Adipate from DSC Analysis

Thermal TransitionTemperature (K)Enthalpy (J·g⁻¹)Reference
Melting Point (Tm)243.15- uab.pt
Enthalpy of Fusion (ΔHfus)--14.1 researchgate.net
Crystallization Temperature (Tc)-60.5 (°C)- researchgate.net
Enthalpy of Crystallization (ΔHc)-9.4 researchgate.net

Advanced Characterization of Material Properties in Research Contexts

Beyond thermal analysis, other advanced methodologies are employed to characterize the material properties of systems containing this compound, especially in the context of polymer science research.

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. tainstruments.comacs.org In the context of this compound, rheological studies are particularly relevant when it is used as a plasticizer in polymer systems, such as polyvinyl chloride (PVC). researchgate.netmdpi.com The addition of a plasticizer like dibutyl adipate significantly alters the rheological properties of the polymer melt, which is crucial for processing. researchgate.netmdpi.com

Rheological measurements, often performed using rotational or capillary rheometers, can provide information on properties like viscosity and melt flow rate (MFR). tainstruments.commdpi.com For example, studies on PVC compositions plasticized with adipate esters have shown that these plasticizers can significantly increase the melt flow rate, indicating a reduction in melt viscosity. mdpi.com This enhanced fluidity makes the polymer easier to process at lower temperatures, which can be economically and energetically advantageous. researchgate.netmdpi.com

The rheological behavior of a polymer melt is dependent on factors such as shear rate, temperature, and the concentration of the plasticizer. azom.com By studying these relationships, researchers can optimize the formulation of polymer blends to achieve desired processing characteristics and end-product properties. tainstruments.com

Table 3: Influence of Adipate Plasticizers on the Melt Flow Rate (MFR) of PVC This table presents illustrative data on how adipate plasticizers can affect the MFR of PVC, demonstrating the type of information gained from rheological studies.

PVC CompositionTemperature (°C)Melt Flow Rate (g/10 min)Reference
PVC with Dioctyl Phthalate (DOP)170~5 mdpi.com
PVC with Butyl Butoxyethyl Adipate170>5 mdpi.com
PVC with Dioctyl Adipate (DOA)190~12 mdpi.com
PVC with Butyl Butoxyethyl Adipate190>12 mdpi.com

Morphological analysis in polymer science involves studying the structure of a material at the microscopic or nanoscopic level. This is often accomplished using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). The morphology of a polymer blend, including the dispersion of additives like plasticizers, has a profound impact on its final physical and mechanical properties.

When this compound is incorporated into a polymer matrix as a plasticizer, it resides between the polymer chains, disrupting polymer-polymer interactions and increasing the free volume. This leads to a more flexible material. The effectiveness of a plasticizer is related to its compatibility with the polymer and its ability to be finely and homogeneously dispersed.

Environmental and Biological Research Contexts of Diesters

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. up.pt For diesters, the most prominent pathways are photodegradation and chemical hydrolysis. nih.gov

Chemical Hydrolysis in Aquatic Environments

Chemical hydrolysis is a primary transformation process for esters released into aquatic environments. nih.gov The reaction involves the cleavage of the ester bond by water, which, for a diester like Hexane-1,6-diyl dibutanoate, would occur in a two-step process. The first hydrolysis yields a monoester (6-hydroxyhexyl butanoate) and butanoic acid. The second hydrolysis step breaks down the monoester into 1,6-hexanediol (B165255) and a second molecule of butanoic acid. nih.gov

The rate of hydrolysis is significantly influenced by pH and temperature. nih.govepa.gov Generally, the process is slow at a neutral pH but is catalyzed by acidic or alkaline conditions. epa.gov Studies on analogous compounds like polyether urethanes show that hydrolysis occurs in the bulk of the material due to the diffusion of water, with activation energies for the reaction around 100 kJ/mol. acs.org For some complex diesters, the rate of hydrolysis can be quite low, and it may not be a significant degradation pathway compared to biodegradation. researchgate.netepa.gov

Table 1: Summary of Abiotic Degradation Pathways for Diesters

Degradation Pathway Description Influencing Factors Primary Products
Photodegradation Cleavage of chemical bonds by light energy (photons), either directly or indirectly via reactive species like hydroxyl radicals. up.ptresearchgate.net Light intensity (especially UV), presence of photosensitizing substances, pH. novapublishers.comepa.gov Smaller organic molecules, ultimately CO2.
Chemical Hydrolysis Two-step cleavage of the two ester bonds by water molecules. nih.gov pH (catalyzed by acid or base), temperature. epa.gov Monoester, alcohol (1,6-hexanediol), and carboxylic acid (butanoic acid). nih.gov

Biotic Degradation Studies

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms and is considered the predominant fate for most diesters in soil and aquatic environments. up.ptresearchgate.net

Microbial Degradation Mechanisms and Microorganisms Involved

The microbial degradation of this compound begins with the enzymatic hydrolysis of its ester bonds. Microorganisms produce enzymes such as esterases, hydrolases, and lipases that catalyze this initial breakdown. researchgate.netresearchgate.net This process is analogous to abiotic hydrolysis, yielding 1,6-hexanediol and butanoic acid. nih.gov These intermediate products are then typically utilized by the microorganisms as carbon and energy sources. frontiersin.org

The resulting butanoic acid and 1,6-hexanediol are further degraded through established metabolic pathways. The six-carbon chain of the hexanediol (B3050542) is broken down via oxidation. Studies on the degradation of hexane (B92381) by various bacteria show a common pathway involving oxidation to an alcohol (hexanol), then to an aldehyde, and finally to a carboxylic acid, which enters the beta-oxidation cycle. researchgate.net

A diverse range of bacteria and fungi have been identified as capable of degrading diesters or their hydrocarbon components. For instance, species of Rhodococcus, Mycobacterium, Gordonia, and Pseudomonas are well-known for their ability to degrade hydrocarbons like hexane. nih.govird.frnih.gov

Table 2: Examples of Microorganisms Involved in the Degradation of Diester Components

Microorganism Genus Component Degraded Key Enzyme Class Reference
Rhodococcus Hexane, Petroleum Hydrocarbons Oxygenase, Dehydrogenase researchgate.netnih.gov
Gordonia Hexane Not specified ird.fr
Mycobacterium Squalane (a long-chain alkane), Hexane Oxygenase nih.govresearchgate.net
Various soil microbes Phthalate Diesters Esterase, Hydrolase researchgate.netresearchgate.net

Aerobic vs. Anoxic Biodegradation

The presence or absence of oxygen is a critical factor determining the pathway and efficiency of biodegradation. samcotech.com

Aerobic Biodegradation : In the presence of free oxygen (O2), microorganisms use it as the primary electron acceptor to break down organic compounds, a highly efficient process. samcotech.comnih.gov For this compound, aerobic degradation would involve the complete mineralization of the intermediate products (1,6-hexanediol and butanoic acid) to carbon dioxide and water. researchgate.net Studies on similar compounds confirm that aerobic conditions generally facilitate faster and more complete degradation. nih.gov

Anoxic Biodegradation : Anoxic conditions are characterized by the absence of free oxygen, but the presence of other electron acceptors like nitrate (B79036) (NO3-) or sulfate (B86663) (SO4^2-). ssiaeration.comalternative-septic.com Certain facultative bacteria can switch their metabolism to use these alternative electron acceptors for respiration. ssiaeration.com Denitrification is a key anoxic process where bacteria use nitrate to degrade organic matter. ssiaeration.com While generally slower than aerobic degradation, anoxic processes are crucial in oxygen-depleted zones of wastewater treatment plants, soils, and sediments. ssiaeration.comnih.gov The degradation of diesters can occur under these conditions, although the rates may be reduced compared to aerobic environments. nih.gov

Table 3: Comparison of Aerobic and Anoxic Biodegradation

Feature Aerobic Biodegradation Anoxic Biodegradation
Oxygen Requirement Requires free molecular oxygen (O2). samcotech.com Occurs in the absence of free oxygen. alternative-septic.com
Primary Electron Acceptor Oxygen (O2). nih.gov Nitrate (NO3-), Sulfate (SO4^2-), etc. nih.govssiaeration.com
Relative Rate Generally faster and more efficient. nih.gov Generally slower than aerobic degradation.
End Products Carbon dioxide (CO2), water (H2O), biomass. researchgate.net Nitrogen gas (N2), CO2, water, biomass. ssiaeration.com
Common Environments Aerated water, surface soil, activated sludge. samcotech.com Denitrification tanks, sediments, groundwater. ssiaeration.com

Environmental Fate Modeling for Diesters (e.g., Volatilization, Persistence)

Environmental fate modeling aims to predict the transport, transformation, and ultimate concentration of a chemical released into the environment. researchgate.net For a diester like this compound, key parameters in such a model would include its rates of volatilization, hydrolysis, photolysis, and biodegradation. nih.govresearchgate.net

Volatilization : The tendency of a chemical to move from water or soil into the air. The hexane-diol portion of the molecule suggests some potential for volatilization, although its larger size and ester groups would make it less volatile than pure hexane.

Persistence : A measure of how long a chemical remains in the environment. up.pt The persistence of this compound is primarily determined by its susceptibility to degradation. Since biodegradation is the main degradation pathway for similar diesters, its persistence will be lowest in microbially active environments like fertile soil and activated sludge. researchgate.net In contrast, in environments with low microbial activity or where conditions are unfavorable for degradation (e.g., deep anaerobic layers), its persistence could be significantly longer. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hexane-1,6-diyl dibutanoate, and how is purity confirmed?

  • Methodological Answer : this compound is typically synthesized via esterification of 1,6-hexanediol with butanoic acid derivatives (e.g., acyl chlorides or anhydrides) under acid or base catalysis. Purification involves fractional distillation or column chromatography. Purity is confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural validation employs 1H^1H- and 13C^{13}C-NMR to identify ester carbonyl signals (~170 ppm) and methylene/methyl protons in the butanoate chains. FTIR confirms ester C=O stretches (~1740 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : To detect ester functional groups (C=O, C-O-C).
  • NMR : 1H^1H-NMR identifies proton environments (e.g., hexane backbone methylenes at δ 1.3–1.6 ppm, butanoate methyl groups at δ 0.9–1.0 ppm). 13C^{13}C-NMR resolves carbonyl carbons (~170 ppm).
  • Mass Spectrometry (MS) : For molecular ion ([M$ ^+ $$
    ) validation and fragmentation patterns. Advanced 2D NMR (e.g., COSY, HSQC) may resolve overlapping signals in complex mixtures .

Q. How are crystallization conditions optimized for preliminary X-ray diffraction studies?

  • Methodological Answer : Screening solvents (e.g., ethanol, acetone) via slow evaporation or diffusion methods is standard. Crystal quality is assessed using polarized light microscopy. Initial diffraction data collected on a single-crystal X-ray diffractometer (e.g., Bruker SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXTL or similar software refines unit cell parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.